1,2,4-Triazolo(3,4-a)phthalazine-3-carboxylic acid, 8-chloro-6-phenyl-, ethyl ester
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Overview
Description
8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine core, with a chloro and phenyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the cyclization of 2-amino-5-chlorobenzophenone with hydrazine hydrate to form the triazole ring. This intermediate is then reacted with phthalic anhydride under acidic conditions to form the phthalazine core. The final step involves esterification with ethanol in the presence of a strong acid catalyst to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, particularly those in the central nervous system. The triazole ring is known to interact with GABA_A receptors, enhancing their inhibitory effects and leading to anxiolytic and anticonvulsant activities .
Comparison with Similar Compounds
Similar Compounds
Alprazolam: Contains a triazole ring fused to a benzodiazepine core, used as an anxiolytic agent.
Diazepam: Another benzodiazepine derivative with similar anxiolytic and anticonvulsant properties.
Triazolam: A triazole-containing benzodiazepine used for its sedative effects.
Uniqueness
8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester is unique due to its phthalazine core, which differentiates it from other triazole-containing compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
87540-82-7 |
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Molecular Formula |
C18H13ClN4O2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
ethyl 8-chloro-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxylate |
InChI |
InChI=1S/C18H13ClN4O2/c1-2-25-18(24)17-21-20-16-13-9-8-12(19)10-14(13)15(22-23(16)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
RPTYOHBNZMHGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1N=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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